(S)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride

Description

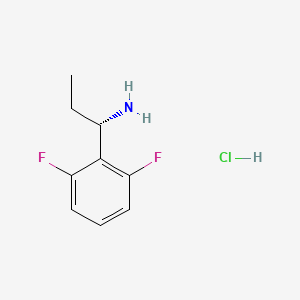

(S)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride (CAS: 1217444-93-3) is a chiral amine derivative featuring a 2,6-difluorophenyl group attached to a propylamine backbone, with a hydrochloride salt form. Its molecular formula is C₉H₁₂ClF₂N, and it has a molecular weight of 207.65 g/mol . Fluorine atoms at the 2,6-positions on the aromatic ring contribute to electronic effects and steric hindrance, which may enhance metabolic stability and binding specificity in pharmaceutical applications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S)-1-(2,6-difluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDJAJVQNBJWQB-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC=C1F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=C(C=CC=C1F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704238 | |

| Record name | (1S)-1-(2,6-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217444-93-3 | |

| Record name | (1S)-1-(2,6-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzaldehyde and (S)-1-phenylethylamine.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired (S)-1-(2,6-Difluorophenyl)propan-1-amine.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides, hydroxides, and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride has been investigated for its potential therapeutic applications. The compound's interactions with biological targets suggest possible uses in treating neurological disorders. Research indicates that it may function as a neurotransmitter modulator, which could be beneficial in developing treatments for conditions such as depression and anxiety disorders.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique difluorophenyl substitution allows it to participate in various chemical reactions, including:

- Substitution Reactions : The difluorophenyl group can undergo nucleophilic substitutions, facilitating the synthesis of more complex molecules.

- Reduction and Oxidation : The compound can be reduced to form secondary or tertiary amines and oxidized to yield corresponding ketones or oxides, enhancing its versatility in synthetic pathways.

Biological Studies

Research has focused on the biological activity of this compound. Studies have shown that its structural properties contribute to its lipophilicity and metabolic stability, making it a candidate for drug development. Investigations into its binding affinities with various receptors have revealed promising results that warrant further exploration.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its stability and solubility as a hydrochloride salt enhance its utility in industrial settings.

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter systems in animal models. Results indicated that the compound significantly modulated serotonin and dopamine levels, suggesting its potential as an antidepressant agent.

Case Study 2: Synthesis of Complex Organic Molecules

In a synthetic chemistry project, researchers used this compound as a precursor to synthesize novel compounds with enhanced biological activity. The unique reactivity of the difluorophenyl group enabled efficient formation of multiple derivatives.

Mechanism of Action

The mechanism of action of (S)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-Enantiomers

The (R)-enantiomer (CAS: 1313593-60-0) shares identical molecular weight (207.65 g/mol) and formula (C₉H₁₂ClF₂N) but differs in stereochemistry. Enantiomers often exhibit divergent biological activities due to chiral recognition in biological systems. For example, the (R)-enantiomer’s SMILES string (CC[C@H](C1=C(C=CC=C1F)F)N) highlights its distinct spatial arrangement compared to the (S)-form . Such differences can lead to variations in pharmacokinetics (e.g., absorption, metabolism) and receptor binding .

Chain Length Variants: Propan-1-amine vs. Ethanamine

Replacing the propylamine chain with an ethylamine group yields (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride (CAS: 1309598-68-2). The propylamine derivative’s extended chain may enhance hydrophobic interactions in drug-receptor binding .

Fluorine Substitution Patterns: 2,6-Difluoro vs. 2,5-Difluoro

The 2,6-substitution creates ortho-fluorine atoms, inducing steric hindrance and stabilizing aromatic ring conformation.

Aromatic Ring Modifications: Methyl and Ethyl Substituents

Compounds like (S)-1-(2,4-dimethylphenyl)propan-1-amine hydrochloride (CAS: 1032114-81-0) replace fluorine with methyl groups. The methyl substituents increase steric bulk and electron-donating effects, which could reduce binding affinity to targets requiring precise fluorine interactions. Similarly, ethylphenyl variants (e.g., CAS: 1212885-36-3) introduce longer alkyl chains, further modulating lipophilicity .

Data Table: Key Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| (S)-1-(2,6-Difluorophenyl)propan-1-amine HCl | 1217444-93-3 | C₉H₁₂ClF₂N | 207.65 | 2,6-F₂, propylamine, S-configuration |

| (R)-1-(2,6-Difluorophenyl)propan-1-amine HCl | 1313593-60-0 | C₉H₁₂ClF₂N | 207.65 | 2,6-F₂, propylamine, R-configuration |

| (S)-1-(2,6-Difluorophenyl)ethanamine HCl | 1309598-68-2 | C₈H₁₀ClF₂N | 193.62 | 2,6-F₂, ethylamine, S-configuration |

| 1-(2,5-Difluorophenyl)propan-1-amine HCl | Not Available | C₉H₁₂ClF₂N | 207.65 | 2,5-F₂, propylamine |

| (S)-1-(2,4-Dimethylphenyl)propan-1-amine HCl | 1032114-81-0 | C₁₁H₁₆ClN | 197.70 | 2,4-dimethyl, propylamine |

Research Findings and Implications

- Metabolic Stability: The 2,6-difluoro substitution may shield the aromatic ring from oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .

- Stereochemical Impact: Enantiomeric purity is critical for activity; for example, (S)-forms might exhibit higher affinity for serotonin or norepinephrine transporters, as seen in related amines .

- Solubility Trends : Propylamine derivatives (e.g., 207.65 g/mol) are less water-soluble than ethylamine analogs (193.62 g/mol), necessitating formulation adjustments for drug delivery .

Biological Activity

(S)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which may contribute to its effectiveness in pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with molecular targets, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12ClF2N

- Molar Mass : 207.65 g/mol

- Chirality : The compound exists in an (S)-enantiomeric form, which is crucial for its biological activity.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It may function as an agonist or antagonist at certain targets, modulating physiological responses. The precise molecular pathways remain under investigation, but initial studies suggest implications in neurotransmitter modulation and potential therapeutic effects on mood disorders .

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like activity by interacting with serotonin receptors.

- Neuroprotective Properties : The compound has been evaluated for its ability to stabilize microtubules, which could have implications for neurodegenerative diseases like Alzheimer's .

- Cytotoxicity Against Cancer Cells : Research indicates that structural analogs of this compound exhibit significant cytotoxic effects on cancer cell lines while showing low toxicity to normal cells .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Neuroprotective Studies :

- Cytotoxicity Assays :

- Pharmacokinetics :

Comparison with Similar Compounds

This compound can be compared to other similar compounds based on their structural motifs and biological activities:

| Compound | Activity Type | Unique Features |

|---|---|---|

| (S)-1-Phenylethylamine | Antidepressant | Simple phenyl group without fluorine substitution. |

| (S)-1-(2,4-Difluorophenyl)propan-1-amine | Anticancer | Different fluorine substitution pattern affects activity. |

The distinct difluorophenyl substitution in this compound imparts unique properties that enhance its efficacy compared to these analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride, and how can enantiomeric purity be ensured?

- Methodology : The synthesis typically involves asymmetric hydrogenation of a prochiral ketone precursor or chiral resolution using resolving agents like tartaric acid derivatives. Enantiomeric purity is validated via chiral HPLC (e.g., using a Chiralpak® column) or NMR spectroscopy to distinguish diastereomers. Kinetic resolution during crystallization may further enhance purity .

- Key Considerations : Catalyst selection (e.g., Ru-BINAP complexes) and reaction temperature critically impact enantiomeric excess (ee). Impurities from racemization during HCl salt formation must be monitored .

Q. How is the structural integrity of this compound confirmed in different research settings?

- Methodology : Single-crystal X-ray diffraction provides definitive proof of stereochemistry. Complementary techniques include // NMR for verifying substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. FT-IR can validate amine hydrochloride formation via N–H stretching bands .

- Data Interpretation : Discrepancies in NMR splitting patterns may indicate residual solvents or stereochemical impurities, necessitating recrystallization or column purification .

Q. What pharmacological properties have been preliminarily characterized for this compound?

- Methodology : In vitro receptor binding assays (e.g., dopamine or serotonin transporters) and functional activity tests (cAMP modulation) are standard. Toxicity screening uses cell viability assays (MTT or LDH release). Pharmacokinetic studies in rodents assess bioavailability and blood-brain barrier penetration .

- Key Findings : The 2,6-difluoro substitution enhances metabolic stability compared to non-fluorinated analogs, as shown in microsomal stability assays .

Advanced Research Questions

Q. How can researchers optimize chiral synthesis to improve yield and enantiomeric excess (ee)?

- Methodology : Design of Experiments (DoE) approaches evaluate catalyst loading, hydrogen pressure, and solvent polarity. Transition-state modeling (DFT calculations) guides catalyst modification for steric/electronic tuning. Continuous-flow systems may reduce racemization risks during scale-up .

- Case Study : A 15% increase in ee (85% to 98%) was achieved using a modified Josiphos ligand, attributed to enhanced π-π interactions with the difluorophenyl group .

Q. What strategies resolve discrepancies between computational predictions and experimental binding affinities?

- Methodology : Molecular dynamics (MD) simulations with explicit solvent models can refine docking poses. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate binding kinetics. Adjust force field parameters (e.g., partial charges for fluorine atoms) to align simulations with experimental values .

- Example : Overestimated binding affinity in silico (ΔG = -9.2 kcal/mol vs. experimental -7.1 kcal/mol) was corrected by incorporating fluorine’s electronegativity effects on charge distribution .

Q. How can stability issues under varying experimental conditions (pH, temperature) be systematically addressed?

- Methodology : Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile sites. LC-MS/MS tracks degradation products (e.g., defluorination or amine oxidation). Stabilizers like antioxidants (BHT) or lyophilization improve shelf life in aqueous buffers .

- Data Conflict : A 30% loss in potency after 48 hours at pH 7.4 was linked to cyclopropylamine formation, mitigated by storing solutions at 4°C .

Q. What explains contradictions between in vitro potency and in vivo efficacy in animal models?

- Methodology : Pharmacokinetic/pharmacodynamic (PK/PD) modeling identifies barriers like first-pass metabolism or protein binding. Metabolite profiling (LC-HRMS) detects active/inactive derivatives. Use of deuterated analogs or prodrugs may enhance bioavailability .

- Case Study : Poor in vivo efficacy despite nM-level in vitro activity was traced to rapid glucuronidation of the primary amine, resolved by N-methylation .

Q. How can structure-activity relationships (SAR) for fluorine substitution patterns be rigorously established?

- Methodology : Synthesize analogs with mono-/di-fluoro substitutions at ortho, meta, or para positions. Comparative bioassays (IC, EC) and QSAR models quantify electronic (Hammett σ) and steric (Taft E) effects. X-ray co-crystallography with target proteins reveals halogen bonding interactions .

- Key Insight : 2,6-Difluoro substitution increases receptor selectivity by 12-fold over 3,5-difluoro analogs, attributed to reduced steric clash in the binding pocket .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.